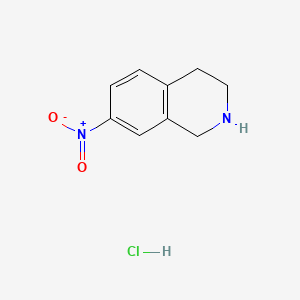

7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

描述

7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with nitric acid in the presence of a catalyst to introduce the nitro group at the 7-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Reduction: 7-Amino-1,2,3,4-tetrahydroisoquinoline Hydrochloride.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

科学研究应用

7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

相似化合物的比较

- 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline

- 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Comparison: 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride is unique due to the presence of the nitro group at the 7-position, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro derivative exhibits different pharmacological properties and reactivity patterns, making it valuable for specific applications in medicinal chemistry and organic synthesis .

生物活性

7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Nitro-THIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological activity of 7-Nitro-THIQ, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 99365-69-2

- Molecular Formula : C_9H_10ClN_3O_2

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives. For instance, a study demonstrated that compounds based on the THIQ scaffold exhibited significant anti-SARS-CoV-2 activity. Specifically, one compound showed an EC50 of 2.78 μM in human lung cells, outperforming traditional antiviral agents like chloroquine (CQ) . The mechanism involved inhibition of post-entry viral replication, indicating that 7-Nitro-THIQ could serve as a candidate for further antiviral development.

Antitumor Activity

THIQ derivatives have also been investigated for their antitumor properties. A review indicated that various THIQ analogs possess cytotoxic effects against different cancer cell lines. The structural modifications in these compounds are crucial for enhancing their biological efficacy . In vitro studies have shown that certain THIQ derivatives induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

7-Nitro-THIQ has been explored for its neuroprotective capabilities. Research indicates that THIQ compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The nitro group in 7-Nitro-THIQ may enhance its interaction with neuronal receptors or enzymes involved in neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of 7-Nitro-THIQ is significantly influenced by its structural features. The presence of the nitro group at position 7 plays a crucial role in its pharmacological profile. Studies suggest that modifications to the isoquinoline core can lead to enhanced potency and selectivity against various biological targets .

Case Studies

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection (e.g., anhydrous HCl for cyclization), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization or column chromatography is critical to remove nitro-group reduction byproducts. Characterization using -NMR and HPLC (with UV detection at 254 nm) ensures purity ≥95% as per regulatory standards .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H] peak at m/z 225.06).

- FT-IR to verify nitro-group absorption bands (~1520 cm for asymmetric stretching).

- X-ray crystallography (if crystalline) for definitive stereochemical confirmation. Cross-reference with published spectral libraries for tetrahydroisoquinoline derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of fine particles. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Emergency procedures should include immediate flushing with water for skin/eye contact and ethanol for spill neutralization. Regularly consult updated SDS sheets for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent choice like DMSO concentration ≤0.1%). Conduct meta-analyses with standardized protocols:

- Dose-response curves across multiple models (e.g., neuronal vs. non-neuronal cells).

- Batch-to-batch consistency checks via LC-MS to rule out impurity interference (e.g., de-nitro byproducts).

- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in vivo?

- Methodological Answer : Employ isotope-labeled analogs (e.g., -labeled at the nitro group) to track metabolic fate using:

- LC-MS/MS for identifying phase I metabolites (e.g., nitro-reduction to amine derivatives).

- Microsomal incubation with CYP450 inhibitors to map enzyme-specific pathways.

- Bile duct-cannulated rodent models to quantify biliary excretion vs. renal clearance .

Q. How can computational modeling improve the design of analogs targeting specific isoforms of monoamine oxidases (MAOs)?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to MAO-A vs. MAO-B active sites. Prioritize analogs with:

- Lower steric hindrance at the nitro group for MAO-B selectivity.

- QM/MM simulations to assess nitro-group redox potential and stability. Validate predictions with enzymatic inhibition assays (IC comparisons) .

Q. Methodological Notes

- Data Reproducibility : Always report solvent purity (e.g., HPLC-grade acetonitrile), lot numbers, and equipment calibration details to ensure cross-study comparability .

- Regulatory Compliance : For preclinical studies, adhere to ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity (R ≥ 0.995), and recovery rates (90–110%) .

属性

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIXLJRTYZOUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542854 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99365-69-2 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。